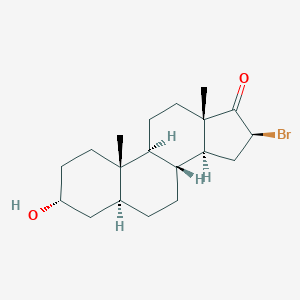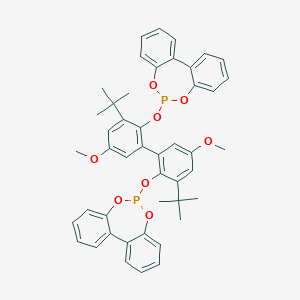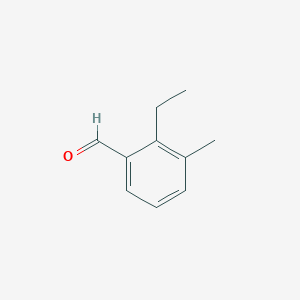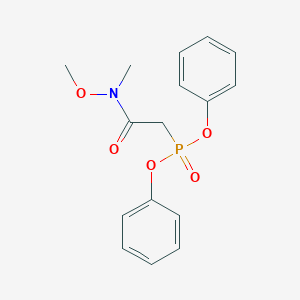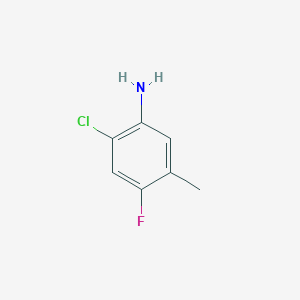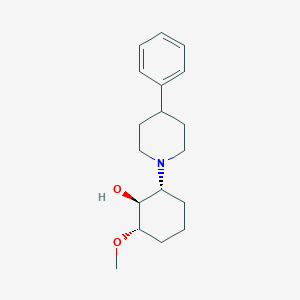
6-Methoxyvesamicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyvesamicol is a chemical compound that is used in scientific research as a tool to study the synaptic vesicle protein vesicular acetylcholine transporter (VAChT). VAChT is responsible for the transport of acetylcholine into synaptic vesicles, and its dysfunction has been implicated in several neurological disorders. 6-Methoxyvesamicol is a potent inhibitor of VAChT and has been used to study the role of VAChT in various physiological and pathological processes.
Mécanisme D'action
6-Methoxyvesamicol is a potent inhibitor of 6-Methoxyvesamicol and works by binding to the transporter and preventing the uptake of acetylcholine into synaptic vesicles. This leads to a decrease in the release of acetylcholine and a disruption of synaptic transmission.
Effets Biochimiques Et Physiologiques
The inhibition of 6-Methoxyvesamicol by 6-Methoxyvesamicol has several biochemical and physiological effects. It leads to a decrease in the release of acetylcholine, which is a neurotransmitter involved in various physiological processes such as muscle contraction, memory formation, and attention. Additionally, it has been shown to affect the release of other neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Methoxyvesamicol in lab experiments has several advantages. It is a potent and selective inhibitor of 6-Methoxyvesamicol, which allows for the specific study of the role of 6-Methoxyvesamicol in various physiological and pathological processes. Additionally, it has a long half-life, which allows for prolonged inhibition of 6-Methoxyvesamicol.
However, there are also limitations to the use of 6-Methoxyvesamicol in lab experiments. It is a toxic compound and must be handled with care. Additionally, its potency and selectivity can lead to off-target effects, which must be taken into consideration when interpreting results.
Orientations Futures
There are several future directions for the use of 6-Methoxyvesamicol in scientific research. It can be used to study the role of 6-Methoxyvesamicol in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, it can be used to investigate the effects of 6-Methoxyvesamicol inhibition on other physiological processes such as pain and inflammation. Finally, it can be used in combination with other compounds to investigate the complex interactions between different neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 6-Methoxyvesamicol involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 6-Methoxyvesamicol.
Applications De Recherche Scientifique
6-Methoxyvesamicol has been used extensively in scientific research to study the role of 6-Methoxyvesamicol in various physiological and pathological processes. It has been used to investigate the effects of 6-Methoxyvesamicol inhibition on synaptic transmission, learning, and memory. Additionally, it has been used to study the role of 6-Methoxyvesamicol in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
120447-25-8 |
|---|---|
Nom du produit |
6-Methoxyvesamicol |
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
(1S,2S,6R)-2-methoxy-6-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO2/c1-21-17-9-5-8-16(18(17)20)19-12-10-15(11-13-19)14-6-3-2-4-7-14/h2-4,6-7,15-18,20H,5,8-13H2,1H3/t16-,17+,18+/m1/s1 |
Clé InChI |
NAKRPILSDWVBMV-SQNIBIBYSA-N |
SMILES isomérique |
CO[C@H]1CCC[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3 |
SMILES |
COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3 |
SMILES canonique |
COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3 |
Autres numéros CAS |
120447-25-8 |
Synonymes |
6-methoxyvesamicol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



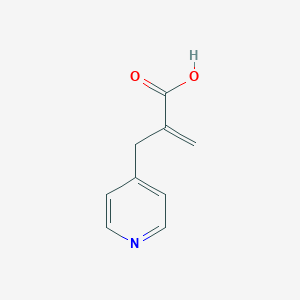
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
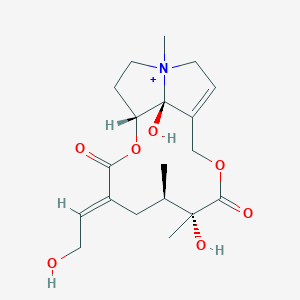
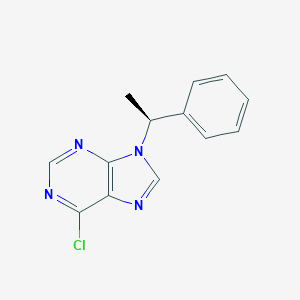
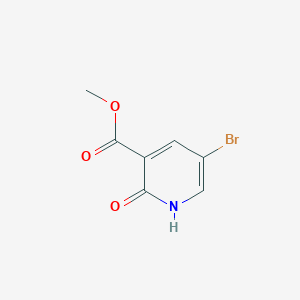

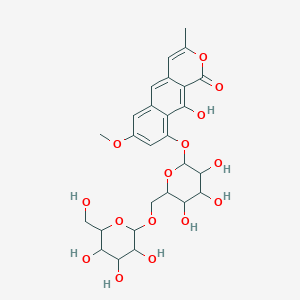
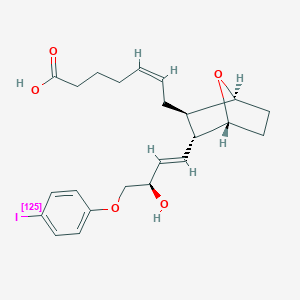
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
